3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl-
Description
3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- is a quinoline derivative characterized by a nitrile group at position 3, a hydroxyl group at position 4, and methyl substituents at positions 5 and 6. This compound belongs to a broader class of quinoline-based molecules known for their diverse pharmacological and chemical applications. For instance, highlights the use of Wittig reactions to synthesize related quinoline derivatives, suggesting similar methodologies could apply to this compound .
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-7-3-8(2)11-10(4-7)14-6-9(5-13)12(11)15/h3-4,6H,1-2H3,(H,14,15) |
InChI Key |
BJGGLHVYYCMBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dimethylbenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- with key analogs:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The hydroxyl group at position 4 enhances hydrogen-bonding capacity, while methyl groups (5,7) increase hydrophobicity compared to methoxy analogs. Methoxy groups in 4-Hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile may confer greater metabolic stability but reduce solubility .
- Biological Activity: SKI-606’s anilino substituent enables potent kinase inhibition, a feature absent in the target compound due to differing substituents . Carboxamide derivatives () exhibit antiproliferative activity, suggesting functional group modifications (e.g., carboxamide vs. nitrile) significantly alter biological targets .
Pharmacological and Industrial Relevance
- Carboxamide Derivatives: Modified 4-oxo-1,4-dihydroquinoline-3-carboxamides show varied antiproliferative activity depending on alkyl/adamantyl substituents, underscoring the role of steric and electronic effects .
Biological Activity
3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and data.
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
IUPAC Name: 3-quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl-
Canonical SMILES: CC1=CC(=C(C=C1C(=N)C#N)O)C=C2C=CC=NC2=C1
Antimicrobial Activity
Research indicates that 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.5 |
| Escherichia coli | 18 | 0.8 |
| Pseudomonas aeruginosa | 22 | 0.6 |
| Klebsiella pneumoniae | 25 | 0.4 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it inhibits the replication of certain viruses. For example, it demonstrated significant activity against the H5N1 influenza virus with an IC50 value of approximately 1.5 µM. Furthermore, the compound's lipophilicity and electron-withdrawing substituents contribute to its enhanced antiviral efficacy.
Anticancer Activity
3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- has shown promising results in anticancer assays. It was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 15.0 |
| HeLa | 10.0 |
These findings indicate that the compound has potential as an anticancer agent with selective cytotoxicity towards tumor cells.
The biological activity of 3-Quinolinecarbonitrile, 4-hydroxy-5,7-dimethyl- can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effectiveness of various quinoline derivatives, including our compound of interest. The results indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial activity.
- Antiviral Screening : In a recent investigation focused on potential antiviral agents against emerging viruses, 3-Quinolinecarbonitrile was included in a panel of compounds tested against SARS-CoV-2. Preliminary results showed moderate activity, warranting further exploration into its mechanism of action.
- Cancer Cell Line Testing : A series of experiments assessing the cytotoxic effects of this compound on different cancer cell lines revealed that it could selectively inhibit cell proliferation while sparing normal cells, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-quinolinecarbonitrile derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of 3-quinolinecarbonitrile derivatives typically involves cyclocondensation of substituted anilines with ketones or aldehydes, followed by nitrile functionalization. For example, intermediates like 6-bromoquinoline-4-carbonitrile can be synthesized via a multi-step route using Suzuki-Miyaura coupling or nucleophilic substitution reactions . Optimization includes controlling temperature (e.g., reflux in ethanol or toluene) and catalysts (e.g., Pd for cross-coupling). Yields vary (35–85%) depending on substituent steric effects and electronic properties .
| Example Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromoquinoline synthesis | 5 + piperidin-4-ylmethanol, DMSO-d6 | 53% | |
| Morpholine derivative | Morpholine, catalytic H2SO4, 80°C | 72% |
Q. How is the purity and structural integrity of 3-quinolinecarbonitrile derivatives validated?
- Methodological Answer : Characterization relies on 1H/13C NMR for functional group analysis, HRMS for molecular weight confirmation, and HPLC for purity assessment. For instance, (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) was confirmed via 1H NMR (δ 8.9–7.2 ppm for aromatic protons) and HRMS ([M+H]+ = 375.1) . Melting points (104–243°C) further corroborate crystallinity .
Q. What are the key stability considerations for handling 4-hydroxyquinoline derivatives in experimental settings?
- Methodological Answer : 4-hydroxyquinolines are sensitive to light, moisture, and oxidation. Storage under inert gas (N2/Ar) in amber vials at –20°C is recommended. Stability tests under varying pH (e.g., 2–12) and thermal stress (40–80°C) reveal decomposition via hydrolysis of the nitrile group or hydroxyl oxidation .
Advanced Research Questions
Q. How can regioselective functionalization at the 5- and 7-positions of 3-quinolinecarbonitrile be achieved?
- Methodological Answer : Regioselectivity is controlled by steric directing groups or transition-metal catalysis. For example, Pd-mediated C–H activation at the 7-position was achieved using 2,2,6,6-tetramethylpiperidine as a base, while electrophilic substitution at the 5-position requires electron-donating substituents (e.g., –OCH3) to activate the ring . Computational modeling (DFT) aids in predicting reactive sites .
Q. What strategies resolve contradictions in biological activity data for quinolinecarbonitrile analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. efficacy) are addressed by:
- Dose-response profiling : Testing compounds across 5–100 μM ranges to identify non-linear effects.
- Metabolic stability assays : Incubating with liver microsomes to assess CYP450-mediated degradation .
- Structural analogs : Comparing 4-hydroxy-5,7-dimethyl derivatives with 6-methoxy-7-piperidinyl variants to isolate substituent-specific effects .
Q. How are quinolinecarbonitriles modified to enhance solubility without compromising bioactivity?
- Methodological Answer : Introducing polar groups (e.g., –OH, –NH2) at the 4-position or using prodrug strategies (e.g., esterification of –CN to –CONH2) improves aqueous solubility. For instance, 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed 3-fold higher solubility in PBS (pH 7.4) compared to its nitrile counterpart .
Q. What mechanistic insights explain the reactivity of the nitrile group in 3-quinolinecarbonitriles?
- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) or reduction (LiAlH4 → primary amine). Computational studies indicate that electron-withdrawing substituents (e.g., –Cl at C7) increase electrophilicity at C3, facilitating CN group reactivity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anticancer activity of 4-hydroxyquinoline derivatives?
- Methodological Answer : Variations in cell line selectivity (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), and compound stability under assay conditions (e.g., DMSO precipitation) contribute to discrepancies. Standardizing IC50 measurements with internal controls (e.g., cisplatin) and validating via clonogenic assays reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
